molecular formula C17H12N4O6S B5111295 5-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B5111295
M. Wt: 400.4 g/mol
InChI Key: HQQLQCGNPZDPMR-UHFFFAOYSA-N
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Description

5-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a molecular formula of C16H11N3O6S . This compound is characterized by its unique structure, which includes a methoxy group, a nitropyridine moiety, and a thiazolidine-2,4-dione core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O6S/c1-26-13-7-9(6-11-15(22)19-17(28)20-16(11)23)2-4-12(13)27-14-5-3-10(8-18-14)21(24)25/h2-8H,1H3,(H2,19,20,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQLQCGNPZDPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 5-nitropyridine-2-ol in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities are being explored, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the nitropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazolidine-2,4-dione core may also play a role in its biological effects by interacting with other molecular pathways .

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